molecular formula C17H16N4O3 B7684032 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline

Cat. No.: B7684032
M. Wt: 324.33 g/mol
InChI Key: BJISPKGDWZAYFA-UHFFFAOYSA-N
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Description

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline is a complex organic compound that features a nitro group, an oxadiazole ring, and a propylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with a propylaniline derivative under suitable conditions, often using a catalyst or a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used to study the effects of nitro and oxadiazole groups on biological systems.

Mechanism of Action

The mechanism of action of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
  • N-benzyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Uniqueness

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the nitro group makes it particularly interesting for applications requiring electron-withdrawing groups and heterocyclic structures.

Properties

IUPAC Name

2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-10-18-14-9-8-13(11-15(14)21(22)23)17-19-16(20-24-17)12-6-4-3-5-7-12/h3-9,11,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJISPKGDWZAYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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